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Compound of Interest

Compound Name:
(3-Bromo-1,2-

phenylene)dimethanol

CAS No.: 859782-34-6

Cat. No.: B2591267

Get Quote

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Chemical Profiling
(3-Bromo-1,2-phenylene)dimethanol (CAS: 859782-34-6) is an advanced, highly versatile

bifunctional building block in modern macromolecular chemistry. Featuring an asymmetric aryl

bromide and two benzylic alcohol groups, this molecule serves two distinct, high-value

purposes in polymer science:

Direct Monomer: It acts as a primary diol for step-growth polymerizations (forming

polyesters, polyurethanes, and polycarbonates), where the aryl bromide provides a latent,

chemoselective site for post-polymerization functionalization.

Precursor to Self-Immolative Polymers: When oxidized, it yields 3-bromophthalaldehyde, a

critical monomer for synthesizing self-immolative polyphthalaldehydes (PPAs). These
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metastable polymers are currently revolutionizing extreme ultraviolet (EUV) lithography and

transient sensor technologies .

Mechanistic Insights & Causality (E-E-A-T)
As a Senior Application Scientist, it is crucial to understand why the 3-bromo isomer is selected

over symmetric alternatives, as this dictates the thermodynamic behavior of the resulting

polymers.

The Role of Asymmetric Steric Hindrance
The strategic placement of the bromine atom at the 3-position introduces significant steric bulk

adjacent to the reactive hydroxymethyl (or formyl) groups.

In Self-Immolative Polyacetals: When oxidized to 3-bromophthalaldehyde and subsequently

cyclopolymerized, the bulky bromine atom sits in close proximity to the polyacetal backbone.

This steric hindrance alters the thermodynamic equilibrium of the polymerization, fine-tuning

the ceiling temperature ( Tc​) . Consequently, the metastable polymer exhibits extraordinary

sensitivity to end-cap cleavage, triggering a rapid, continuous head-to-tail depolymerization.

This "unzipping" mechanism provides an amplified response to a single cleavage event—a

phenomenon extensively leveraged in chemically amplified resists (CARs) to overcome the

resolution, line-edge roughness, and sensitivity (RLS) trade-off in EUV lithography , .

In Step-Growth Polymers: The asymmetric 3-bromo substitution disrupts polymer chain

packing. This reduces crystallinity, thereby enhancing the polymer's solubility in organic

solvents, while the aryl bromide provides an orthogonal handle for palladium-catalyzed

cross-coupling without disrupting the polymer backbone.

Experimental Workflows & Protocols
The following protocols are designed as self-validating systems. Each step includes the

mechanistic reasoning to ensure reproducibility and high fidelity in synthesis.

Protocol 1: Swern Oxidation to 3-Bromophthalaldehyde
Causality: Swern oxidation is strictly utilized over transition-metal oxidants (e.g., KMnO₄ or

CrO₃) to prevent the over-oxidation of the benzylic alcohols into unreactive dicarboxylic acids.
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The cryogenic conditions ensure chemoselective conversion to the dialdehyde.

Preparation: Purge a flame-dried round-bottom flask with N₂. Add oxalyl chloride (2.2 equiv)

in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

Activation: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 4.4 equiv) dissolved in DCM.

Stir for 15 minutes to form the active alkoxysulfonium intermediate.

Oxidation: Slowly add a solution of (3-Bromo-1,2-phenylene)dimethanol (1.0 equiv) in

DCM. Stir for 45 minutes at -78 °C. Self-Validation: The solution should remain clear; any

yellowing indicates premature warming.

Quenching: Quench the reaction by adding triethylamine (TEA, 5.0 equiv) dropwise. Allow

the mixture to warm to room temperature.

Isolation: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over

MgSO₄, concentrate under reduced pressure, and purify via silica gel chromatography to

yield 3-bromophthalaldehyde.

Protocol 2: Anionic Cyclopolymerization of 3-
Bromophthalaldehyde
Causality: Polyphthalaldehydes possess a low ceiling temperature (typically < -40 °C).

Polymerization must be conducted at cryogenic temperatures to thermodynamically favor chain

growth. End-capping is mandatory; without it, the active anionic chain ends will spontaneously

depolymerize the backbone upon warming to room temperature .

Initiation: Dissolve purified 3-bromophthalaldehyde in anhydrous tetrahydrofuran (THF)

under an argon atmosphere and cool to -78 °C.

Propagation: Initiate polymerization by adding a catalytic amount of potassium tert-butoxide

(t-BuOK) or n-butyllithium (n-BuLi). Stir for 2–4 hours at -78 °C. Self-Validation: An increase

in viscosity indicates successful chain propagation.

End-Capping (Critical Step): Trap the living polymer chain ends by adding an excess of

acetic anhydride and pyridine. Stir for an additional 1 hour at -78 °C, then allow the flask to

warm to room temperature.
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Recovery: Precipitate the polymer into cold methanol, filter, and dry under vacuum to obtain

metastable poly(3-bromophthalaldehyde).

Protocol 3: Post-Polymerization Modification via Suzuki-
Miyaura Coupling
Causality: Incorporating complex, sensitive functional groups (e.g., targeting peptides,

fluorophores) during primary step-growth polymerization often leads to side reactions or

catalyst poisoning. Utilizing the latent aryl bromide allows for orthogonal functionalization.

Dissolution: Dissolve the brominated step-growth polymer (e.g., a polyurethane derived from

the diol monomer) in a degassed THF/water mixture.

Catalysis: Add the desired functional arylboronic acid (1.5 equiv per bromide), K₂CO₃ (3.0

equiv), and a catalytic amount of Pd(PPh₃)₄ (5 mol%).

Coupling: Heat the mixture to 65 °C under argon for 12–24 hours.

Purification: Cool the reaction, precipitate the functionalized polymer in diethyl ether, and

purify via dialysis to remove residual palladium and unreacted ligands.

Data Presentation
Table 1: Physicochemical Properties of (3-Bromo-1,2-phenylene)dimethanol

Property Value

CAS Number 859782-34-6

Molecular Formula C₈H₉BrO₂

Molecular Weight 217.06 g/mol

Reactive Groups 2x Benzylic OH, 1x Aryl Bromide

Primary Polymerization Uses
Polycondensation, Cyclopolymerization (post-

oxidation)

Table 2: Comparative Polymerization Metrics (Unsubstituted vs. Brominated PPA)
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Fig 1: Synthesis and self-immolative depolymerization pathway of poly(3-

bromophthalaldehyde).
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Fig 2: Workflow for step-growth polymerization and orthogonal post-polymerization

modification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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